1-(1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl)ethanone is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Formation of 1-(4-chlorophenyl)ethanone hydrazone: This is achieved by reacting 1-(4-chlorophenyl)ethanone with hydrazine hydrate in ethanol under reflux conditions.
Cyclization to form the pyrazole ring: The hydrazone is then subjected to cyclization reactions, often involving the use of acidic or basic catalysts to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating receptors: The compound may bind to specific receptors on cell surfaces, affecting signal transduction pathways.
These interactions can result in various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
1-(1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-acetyl-2-(4-chlorophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H9ClN2O2/c1-7(15)10-6-13-14(11(10)16)9-4-2-8(12)3-5-9/h2-6,13H,1H3 |
InChI Key |
QIGHOGGMQFFWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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